molecular formula C9H10Cl2FN3 B12222037 3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride

Cat. No.: B12222037
M. Wt: 250.10 g/mol
InChI Key: SGVGEKVTPVTKSS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H8FN3·2HCl It is a derivative of aniline, where the aniline ring is substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride typically involves the reaction of 3-fluoroaniline with imidazole under specific conditions. One common method involves the use of a coupling agent to facilitate the reaction between the fluoroaniline and imidazole. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the fluoro group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aniline ring.

Scientific Research Applications

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The fluoro group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)aniline: This compound lacks the fluoro group, which can affect its reactivity and binding properties.

    3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine: The presence of a methyl group on the imidazole ring can influence the compound’s steric and electronic properties.

    3-(1H-Imidazol-1-yl)aniline: This compound has the imidazole ring in a different position, which can alter its chemical behavior and applications.

Uniqueness

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride is unique due to the presence of both the fluoro group and the imidazole ring, which confer specific chemical and biological properties. The fluoro group can enhance the compound’s stability and binding affinity, while the imidazole ring provides versatility in interactions with biological targets.

Properties

Molecular Formula

C9H10Cl2FN3

Molecular Weight

250.10 g/mol

IUPAC Name

3-fluoro-4-imidazol-1-ylaniline;dihydrochloride

InChI

InChI=1S/C9H8FN3.2ClH/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13;;/h1-6H,11H2;2*1H

InChI Key

SGVGEKVTPVTKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=CN=C2.Cl.Cl

Origin of Product

United States

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